molecular formula C10H10ClNO3 B8644484 4-Chloro-2-(2-methyl-2-propen-1-yloxy)nitrobenzene

4-Chloro-2-(2-methyl-2-propen-1-yloxy)nitrobenzene

Cat. No. B8644484
M. Wt: 227.64 g/mol
InChI Key: NNIGQJNBKKYYMW-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

A mixture of 30.0 g (0.17 mole) of 5-chloro-2-nitrophenol, 30.49 g (0.221 mole) of potassium carbonate, and 18.47 g (0.204 mole) of 2-methyl-2-propen-1-ol in 200 mL of 2-butanone was heated at 80° C. for approximately 16 hours. During this period the reaction changed color from orange to pale yellow. At the conclusion of this period the reaction mixture was filtered, and the filtrate was evaporated under reduced pressure, leaving 32.50 g of 4-chloro-2-(2-methyl-2-propen-1-yloxy)nitrobenzene as a solid residue, m.p. 47°-49° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30.49 g
Type
reactant
Reaction Step One
Quantity
18.47 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([OH:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:18][C:19](=[CH2:22])[CH2:20]O>CC(=O)CC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([O:8][CH2:20][C:19]([CH3:22])=[CH2:18])[CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)O)[N+](=O)[O-]
Name
Quantity
30.49 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
18.47 g
Type
reactant
Smiles
CC(CO)=C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
During this period the reaction changed
FILTRATION
Type
FILTRATION
Details
At the conclusion of this period the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.5 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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